

Overcoming poor cell permeability with 1-(4-Methoxyphenyl)piperazine hydrochloride

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)piperazine
hydrochloride

Cat. No.: B157545

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Technical Support Center: 1-(4-Methoxyphenyl)piperazine hydrochloride

Welcome to the technical support center for **1-(4-Methoxyphenyl)piperazine hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on issues related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-Methoxyphenyl)piperazine hydrochloride?

A1: Understanding the physicochemical properties of 1-(4-Methoxyphenyl)piperazine hydrochloride is crucial for designing experiments and troubleshooting issues like poor solubility or cell permeability. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O · 2HCl	[1]
Formula Weight	265.2 g/mol	[1]
Appearance	Crystalline solid	[1]
Solubility	DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL DMF: 5 mg/mL Methanol: 1 mg/mL	[1]
Melting Point	240 °C	[2]
XLogP3	1.2	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]

Q2: My compound is potent in biochemical assays but shows weak activity in cell-based assays. Could this be a cell permeability issue?

A2: Yes, a significant drop in potency between biochemical and cellular assays is a common indicator of poor cell permeability.[4] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential causes include drug efflux, where the compound is actively transported out of the cell, or poor solubility in the assay medium.[4][5]

Q3: How can I experimentally measure the cell permeability of **1-(4-Methoxyphenyl)piperazine hydrochloride**?

A3: The Caco-2 cell permeability assay is the industry-standard in vitro model for assessing intestinal absorption and overall cell permeability.[6] This assay uses a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelium.[5] A less complex, cell-free alternative is the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion.[7]

Q4: What are some general strategies to improve the cell permeability of a small molecule like **1-(4-Methoxyphenyl)piperazine hydrochloride**?

A4: Improving cell permeability often involves structural modification of the compound.^[8] Key strategies include:

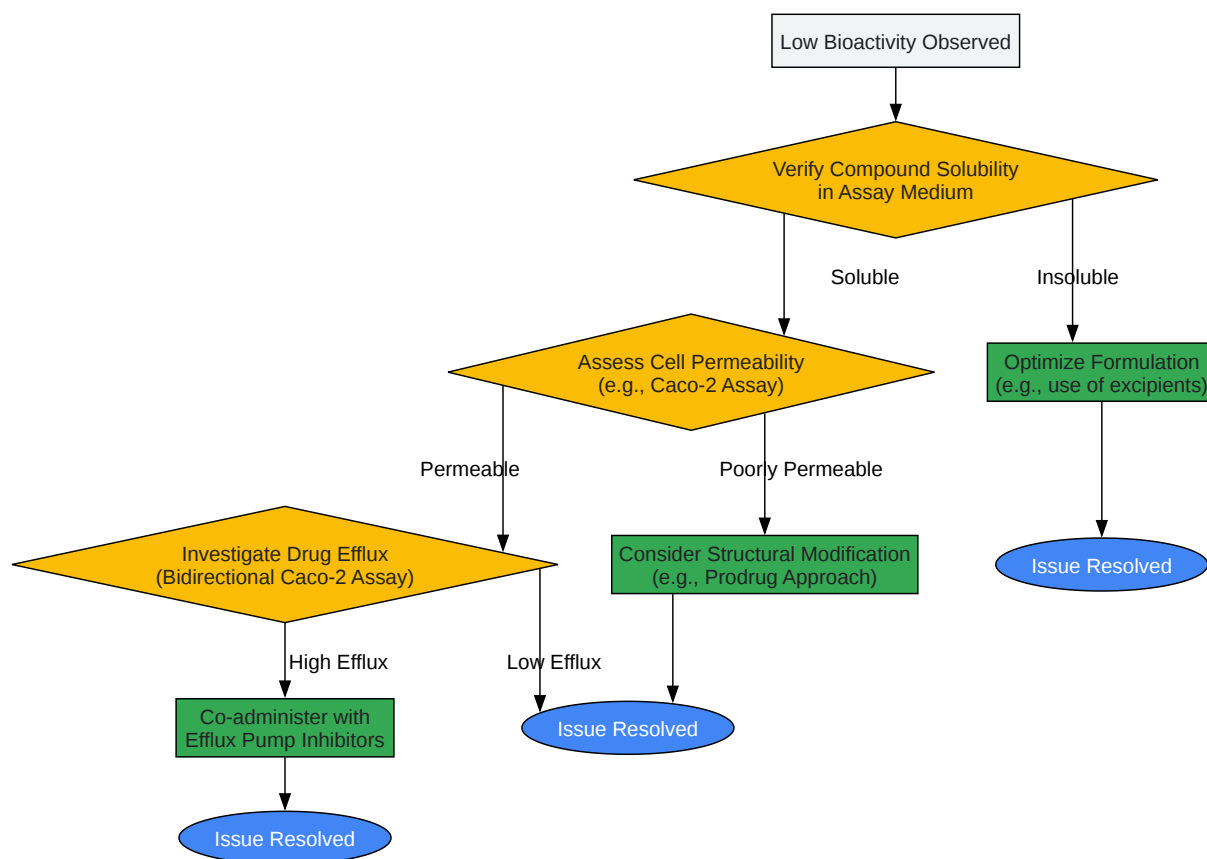
- **Increasing Lipophilicity:** Masking charged or polar groups can enhance passive diffusion across the lipid bilayer of the cell membrane.^[9]
- **Prodrug Approach:** A common strategy is to create a prodrug by modifying the molecule to make it more lipophilic. These modifications are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.^[7]
- **Modulating Basicity (pKa):** The basicity of the piperazine nitrogen can influence interactions with the cell membrane and efflux pumps. Adjusting the pKa through chemical modification may improve permeability.^[4]
- **Structure-Activity Relationship (SAR) Studies:** Systematically modifying the compound's structure and measuring the effect on permeability can lead to the identification of more permeable analogs.^[4]

Troubleshooting Guides

Issue: Low Bioactivity in Cellular Assays

If you are observing lower than expected activity of **1-(4-Methoxyphenyl)piperazine hydrochloride** in your cell-based experiments, this troubleshooting guide can help you identify and address the potential cause.

Workflow for Troubleshooting Low Cellular Bioactivity



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Caption: Troubleshooting workflow for low cell permeability.

Potential Causes and Solutions

Potential Cause	Troubleshooting Steps
Poor Aqueous Solubility	Measure the kinetic solubility of the compound in your specific assay buffer. If the compound precipitates, its effective concentration will be lower than intended. Consider using solubilizing agents or adjusting the formulation. [5]
Poor Cell Permeability	The compound's physicochemical properties may hinder its ability to cross the cell membrane. [4] Perform a Caco-2 or PAMPA assay to quantify permeability. If permeability is low, consider structural modifications to increase lipophilicity. [7]
Drug Efflux	The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell. [4] A high efflux ratio in a bidirectional Caco-2 assay ($B-A / A-B > 2$) would suggest this is the case. [5] Co-incubation with known efflux pump inhibitors can confirm this.
Compound Instability	The compound may be unstable in the assay medium. Assess its stability over the time course of your experiment using a method like HPLC.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a method to determine the apparent permeability coefficient (P_{app}) of **1-(4-Methoxyphenyl)piperazine hydrochloride**.

1. Caco-2 Cell Culture and Monolayer Formation:

- Culture Caco-2 cells in appropriate media.

- Seed the cells onto permeable Transwell® inserts at a density of approximately 6×10^4 cells/cm².[\[6\]](#)
- Culture for 21-28 days to allow for differentiation and the formation of a polarized monolayer. Change the medium every 2-3 days.[\[6\]](#)

2. Monolayer Integrity Check:

- Measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values are a measure of the tightness of the cell monolayer.[\[10\]](#) Generally, values above 250 $\Omega \cdot \text{cm}^2$ are considered acceptable for permeability studies.[\[11\]](#)

3. Permeability Assay (Apical to Basolateral - A to B):

- Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[\[6\]](#)
- Add the test compound solution (e.g., 10 μM **1-(4-Methoxyphenyl)piperazine hydrochloride**) to the apical (donor) chamber.
- Add fresh transport buffer to the basolateral (receiver) chamber.
- Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[\[6\]](#)
- At the end of the incubation, collect samples from both the donor and receiver compartments.[\[6\]](#)

4. Permeability Assay (Basolateral to Apical - B to A):

- To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.[\[5\]](#)

5. Quantification and Data Analysis:

- Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.[\[7\]](#)
- Calculate the apparent permeability coefficient (P_{app}) using the following equation:

- $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.[6]
- Calculate the efflux ratio:
 - $\text{Efflux Ratio} = P_{app} \text{ (B to A)} / P_{app} \text{ (A to B)}$
 - An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[7]

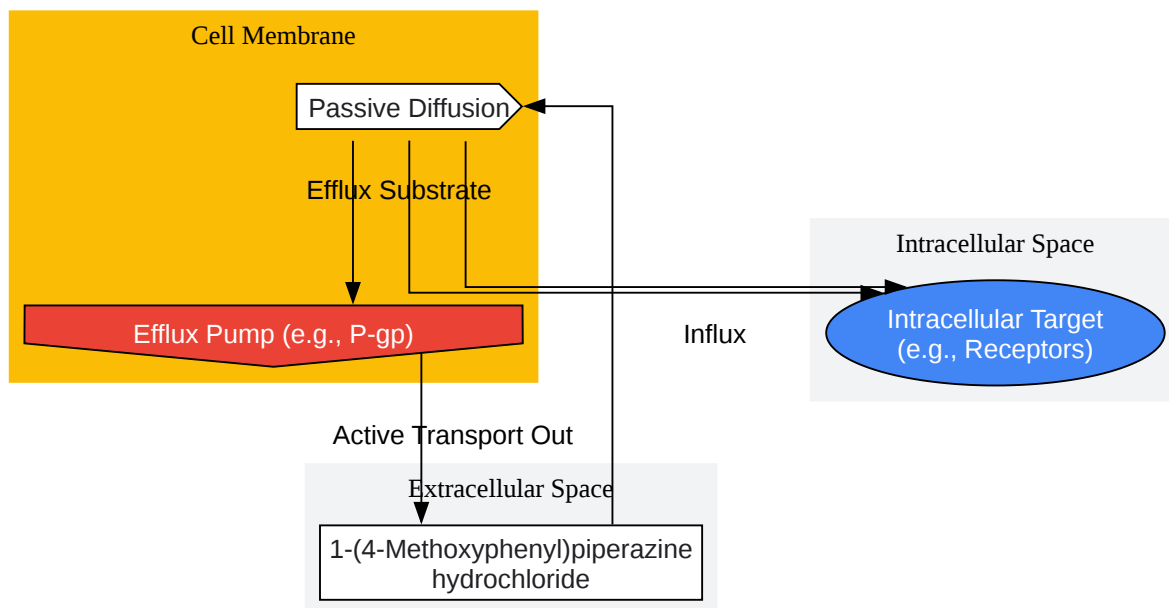
Classification of Permeability Based on Caco-2 Papp Values

Permeability Class	Apparent Permeability (Papp) (x 10 ⁻⁶ cm/s)	Expected Human Absorption
High	> 10	Well absorbed (>85%)
Moderate	1 - 10	Moderately absorbed (50-85%)
Low	< 1	Poorly absorbed (<50%)

Source: Adapted from[6]

Signaling Pathways and Cellular Transport

The ability of **1-(4-Methoxyphenyl)piperazine hydrochloride** to exert its biological effects is dependent on its ability to cross the plasma membrane and interact with intracellular targets, which are believed to involve serotonergic and dopamine pathways.[1][12] The diagram below illustrates the general factors influencing a small molecule's intracellular concentration.



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Caption: Factors affecting intracellular drug concentration.

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